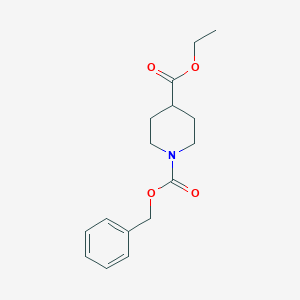

ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE

Overview

Description

ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE is an organic compound with the molecular formula C16H21NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE can be synthesized through several methods. One common synthetic route involves the reaction of piperidine derivatives with benzyl and ethyl groups under specific conditions. For example, the microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can be used to produce the desired compound with high diastereomeric and enantiomeric excess .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic processes and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, bromides, and chlorides. For instance, palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides can lead to the formation of piperidine derivatives .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alcohols using this compound as a reactant can produce various oxidized derivatives .

Scientific Research Applications

ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE has numerous scientific research applications. It is used in the synthesis of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids with antibacterial activity . Additionally, it serves as a reactant in the oxidation of alcohols and the synthesis of cyclic prodrugs of RGD peptidomimetics .

Mechanism of Action

The mechanism of action of ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine . This binding can modulate various biological processes, making it useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE is similar to other piperidine derivatives, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and ethyl N-Boc-piperidine-4-carboxylate . These compounds share structural similarities and are used in similar applications.

Uniqueness: What sets this compound apart is its specific combination of benzyl and ethyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes .

Biological Activity

Ethyl N-CBZ-piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity through various studies, case analyses, and relevant data.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 257.33 g/mol

- CAS Number : 160809-38-1

The compound features a piperidine ring substituted with a carbobenzyloxy (Cbz) group, which enhances its lipophilicity and potentially its bioavailability. The presence of a carboxylate at the 4-position contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes. Research indicates that derivatives of piperidine, including this compound, can act as inhibitors for several enzymes, particularly in antiviral and anticancer applications.

Enzyme Inhibition

- Antiviral Activity : Studies have shown that related piperidine derivatives can inhibit RNA-dependent RNA polymerase (RdRp) activity, which is crucial for viral replication. This compound may share similar inhibitory properties, potentially acting against coronaviruses and other RNA viruses .

- Cancer Therapeutics : Piperidine derivatives have been explored for their anticancer properties. For example, compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study 1: Antiviral Activity

A study focused on the synthesis of 1,4,4-trisubstituted piperidines found that certain analogs exhibited significant antiviral activity against coronaviruses by inhibiting the main protease (M) enzyme . this compound's structural features suggest it may be a candidate for similar investigations.

Case Study 2: Cancer Cell Line Testing

In vitro testing on FaDu hypopharyngeal tumor cells indicated that piperidine derivatives could enhance apoptosis induction compared to standard chemotherapeutic agents like bleomycin . This suggests that this compound might also exhibit enhanced therapeutic efficacy in cancer treatment.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with Cbz and carboxylate | Potential antiviral and anticancer properties |

| 3-(1-Cbz-4-piperidyl)propanoic Acid | Piperidine attached to propanoic acid | Anticancer activity observed |

| Pyrrolo[2,1-b]thiazole-7-carboxylic Acid | Fused pyrrole-thiazole structure | Diverse biological activities noted |

Properties

IUPAC Name |

1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBOGXZKIODTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571024 | |

| Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160809-38-1 | |

| Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.